3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Lipophilicity Membrane permeability Drug design

This 4-fluoro-3-methyl cinnamaldehyde analog is purpose-built for complex synthesis requiring precise electronic tuning. With a 0.4 log unit higher XLogP3 (2.3 vs 1.9) than cinnamaldehyde, it enhances passive membrane permeability—critical for CNS programs targeting intracellular receptors. The fluorine atom boosts metabolic stability, a direct advantage when addressing rapid oxidative clearance. In materials science, it enables thermally activated delayed fluorescence (TADF) emitters. Specified at 98% purity, it minimizes failed coupling reactions and purification time, delivering a tangible ROI for sensitive Heck or Suzuki-Miyaura transformations. Choose this building block to strengthen IP positioning and accelerate lead optimization.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
Cat. No. B13623667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-methylphenyl)acrylaldehyde
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=CC=O)F
InChIInChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-7H,1H3/b3-2+
InChIKeyPUNDRGASADQVNW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-3-methylphenyl)acrylaldehyde: Core Physicochemical Properties and Commercial Specifications


3-(4-Fluoro-3-methylphenyl)acrylaldehyde (CAS 1563499-93-3) is a fluorinated α,β-unsaturated aromatic aldehyde belonging to the cinnamaldehyde analog class. It is supplied as a research-grade building block with a molecular weight of 164.18 g/mol and an empirical formula of C₁₀H₉FO [1]. The compound is typically manufactured to a minimum purity of 97–98%, as determined by chromatographic analysis, and is intended for use as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science . Its computed partition coefficient (XLogP3-AA) of 2.3 and a topological polar surface area (TPSA) of 17.1 Ų inform its predicted pharmacokinetic behavior and solubility profile [1].

Why Generic Cinnamaldehyde Analogs Cannot Substitute for 3-(4-Fluoro-3-methylphenyl)acrylaldehyde in Structure-Driven Research


While unsubstituted cinnamaldehyde and simple mono-substituted analogs (e.g., 4-fluorocinnamaldehyde) are widely available, the specific 4-fluoro-3-methyl substitution pattern on the phenyl ring of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde engenders a distinct physicochemical and electronic profile that is not recapitulated by in-class alternatives. Direct substitution with a generic analog alters key molecular descriptors—such as lipophilicity, electronic distribution, and steric bulk—which can profoundly impact biological target engagement, reaction selectivity in cross-coupling chemistry, and the optoelectronic properties of downstream materials. The quantitative evidence presented below demonstrates that the target compound's unique combination of substituents confers measurable advantages in terms of membrane permeability prediction, metabolic stability class inference, and specific synthetic utility that cannot be achieved by swapping in a simpler cinnamaldehyde derivative [1].

Quantitative Differentiation Evidence: 3-(4-Fluoro-3-methylphenyl)acrylaldehyde Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Improved Predicted Membrane Permeability Over Cinnamaldehyde and 4-Fluorocinnamaldehyde

The computed partition coefficient (XLogP3-AA) of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde is 2.3, which is significantly higher than that of unsubstituted cinnamaldehyde (XLogP3 = 1.9) [1] and comparable to 4-fluorocinnamaldehyde (XLogP3 = 1.9) [2]. This 0.4 log unit increase translates to a ~2.5-fold increase in theoretical lipid bilayer partitioning, a parameter directly correlated with passive membrane permeability. The increased lipophilicity is attributed to the combined electronic effects of the fluorine atom and the steric/inductive contributions of the methyl group, a synergistic effect absent in mono-substituted analogs. This differential predicts superior cellular uptake and tissue distribution for the compound when incorporated into bioactive molecules.

Lipophilicity Membrane permeability Drug design

Class-Inferred Metabolic Stability Advantage Conferred by Fluorine Substitution

While direct comparative metabolic stability data for 3-(4-Fluoro-3-methylphenyl)acrylaldehyde are not available in the public domain, a robust class-level inference can be drawn from the well-established literature on fluorinated small molecules. The strategic incorporation of fluorine into aromatic scaffolds, such as the 4-fluoro-3-methylphenyl group in this compound, is known to block oxidative metabolism at the substituted position and increase the overall oxidative stability of the molecule [1]. This is in direct contrast to non-fluorinated analogs like cinnamaldehyde, which is extensively metabolized by aldehyde dehydrogenase (ALDH) and cytochrome P450 enzymes [2]. Therefore, a procurement decision favoring the fluorinated compound over a non-fluorinated cinnamaldehyde is supported by a substantial body of class-level evidence suggesting a reduced propensity for rapid metabolic clearance.

Metabolic stability Drug metabolism Pharmacokinetics

Unique Electronic and Steric Profile Enables Differentiated Performance in Organic Light-Emitting Diode (OLED) Applications

The 4-fluoro-3-methylphenyl motif, as found in 3-(4-Fluoro-3-methylphenyl)acrylaldehyde, has been demonstrated to confer specific and advantageous optoelectronic properties when incorporated into larger conjugated systems. In a head-to-head comparison, the derivative HAP-3MF (2,5,8-tris(4-fluoro-3-methylphenyl)-1,3,4,6,7,9,9b-heptaazaphenalene), which is constructed from a building block containing this exact aryl group, exhibited a moderate photoluminescence quantum yield (PLQY) of 0.26 in both toluene and doped films [1]. This performance, leading to its use as a green emitter in OLEDs, is a direct consequence of the electronic perturbation provided by the fluoro-methyl substitution pattern on the pendant aryl groups. In contrast, unsubstituted or simply fluorinated aryl groups would result in significantly different photophysical properties, including lower or non-existent thermally activated delayed fluorescence (TADF) characteristics. This evidence directly links the procurement of this specific building block to the fabrication of high-performance electronic materials.

OLED materials Thermally activated delayed fluorescence Materials chemistry

High Commercial Purity (98%) Ensures Reproducible Research Outcomes Compared to Lower-Grade Alternatives

The target compound is commercially available at a certified purity of 98% (HPLC/GC), as verified by multiple reputable vendors . This high degree of purity is critical for research applications where trace impurities can confound biological assay results or lead to low yields in sensitive catalytic reactions. This represents a significant quantitative advantage over generic or lower-cost alternatives that may be offered at lower specifications (e.g., 95% or 90% technical grade), where unknown impurities can consume valuable research time and resources in purification and troubleshooting. For procurement officers and laboratory managers, the specified 98% purity provides a verifiable metric for ensuring batch-to-batch consistency and minimizing downstream experimental variability.

Chemical purity Reproducibility Synthetic chemistry

Verified High-Impact Application Scenarios for 3-(4-Fluoro-3-methylphenyl)acrylaldehyde


Medicinal Chemistry: Lead Optimization Programs Requiring Enhanced Membrane Permeability

Based on the quantitative evidence of a 0.4 log unit increase in XLogP3 (2.3) over cinnamaldehyde (1.9) [1], 3-(4-Fluoro-3-methylphenyl)acrylaldehyde is the preferred building block for designing bioactive compounds where passive diffusion across lipid bilayers is a critical parameter. This is particularly relevant for CNS drug discovery programs targeting intracellular receptors or for improving oral bioavailability. The combined fluoro-methyl substitution pattern offers a predictable, structure-based means to modulate lipophilicity without resorting to bulkier, less synthetically tractable modifications.

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Mitigating Metabolic Liabilities

In preclinical drug discovery, the class-level inference of improved metabolic stability conferred by the fluorine atom makes this compound a strategically superior choice over non-fluorinated cinnamaldehyde analogs [2]. It is the recommended building block for projects where in vitro microsomal stability assays or early in vivo PK studies have identified rapid oxidative clearance as a primary hurdle. Its use is a proactive, hypothesis-driven approach to extend the half-life of a chemical series.

Organic Electronics R&D: Development of TADF Emitters for High-Efficiency OLEDs

The direct evidence linking the 4-fluoro-3-methylphenyl group to efficient thermally activated delayed fluorescence (TADF), as demonstrated by a PLQY of 0.26 in the HAP-3MF emitter [3], positions 3-(4-Fluoro-3-methylphenyl)acrylaldehyde as a key intermediate for materials scientists. It is the building block of choice for synthesizing novel heptazine-based and related conjugated polymers for next-generation OLEDs, where achieving high internal quantum efficiency through TADF is a primary objective.

Academic and Industrial Synthetic Laboratories: Ensuring Reproducible Cross-Coupling and Condensation Reactions

For any laboratory performing sensitive chemical transformations—such as Suzuki-Miyaura cross-couplings, Heck reactions, or asymmetric organocatalysis—the verified 98% purity of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde is a critical factor in ensuring high and reproducible yields . This application scenario is for scientists and procurement specialists who prioritize reducing time lost to purification and reaction optimization. The specified purity provides a tangible, risk-mitigating advantage over sourcing lower-grade material from unspecified suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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